3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine
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Overview
Description
3-Benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine is a unique organic compound known for its intricate structure and diverse range of applications in various scientific fields. This compound comprises a benzyl group attached to a tetrahydrobenzothieno-pyrimidin structure, which is notable for its potential bioactivity and versatility in chemical reactions.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant activity against several cancer cell lines, including sf-539 (cns cancer), hct-116 (colon cancer), ovcar-8 (ovarian cancer), pc-3 (prostate cancer), and ccrf-cem (leukemia) .
Mode of Action
It’s known that similar compounds interact with their targets to exert anticancer effects .
Biochemical Pathways
It’s known that similar compounds have been used to screen for anticancer activity, suggesting they may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown significant activity against several cancer cell lines , suggesting they may induce cell death or inhibit cell proliferation.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine typically involves multi-step organic reactions. The primary synthetic route starts with the formation of the tetrahydro[1]benzothieno[2,3-d]pyrimidin scaffold, which is achieved through a series of cyclization reactions. The key steps include:
Formation of the thieno moiety: : Starting from benzylthiourea and an appropriately substituted benzaldehyde.
Cyclization: : Using acidic or basic catalysts to promote cyclization, yielding the tetrahydrobenzothieno compound.
Benzylation: : Introducing the benzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance reaction efficiency and product yield. The conditions are optimized to minimize side reactions and maximize the yield of the desired product. Common reagents include:
Benzylthiourea
Benzaldehyde derivatives
Cyclization catalysts (acidic or basic)
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine undergoes various chemical reactions, including:
Oxidation: : Conversion to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the imine group to an amine using reducing agents such as sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitutions at the benzyl or thieno rings.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, with conditions ranging from mild to moderate temperatures.
Reduction: : Sodium borohydride, lithium aluminum hydride, typically performed at room temperature.
Substitution: : Halogenating agents, organometallic reagents, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives, such as:
Sulfoxides and sulfones (from oxidation)
Amines (from reduction)
Substituted benzyl or thieno derivatives (from substitution)
Scientific Research Applications
3-Benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine finds applications across multiple scientific disciplines due to its versatile nature:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and as a precursor for novel compound development.
Biology: : Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.
Medicine: : Explored for therapeutic applications, particularly in targeting specific enzymes or receptors due to its binding affinity.
Industry: : Utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Comparison with Similar Compounds
Comparison with Other Compounds
3-Benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine stands out from other similar compounds due to its unique structure, which imparts distinct chemical and biological properties.
List of Similar Compounds
Similar compounds include:
Benzothiophene derivatives: : Known for their bioactivity and used in various medicinal chemistry applications.
Pyrimidine derivatives: : Widely studied for their role in pharmaceuticals and agrochemicals.
Benzyl-substituted compounds: : Utilized in numerous organic synthesis and industrial applications.
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Properties
IUPAC Name |
3-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c18-16-15-13-8-4-5-9-14(13)21-17(15)19-11-20(16)10-12-6-2-1-3-7-12/h1-3,6-7,11,18H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDPLBGPGBOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=N)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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